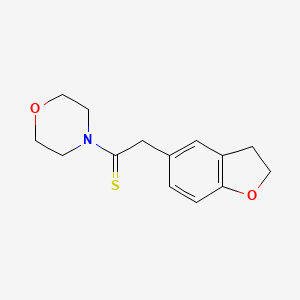

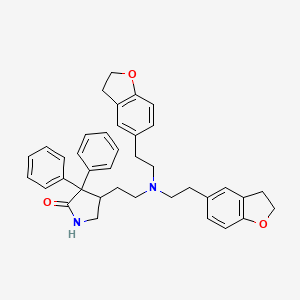

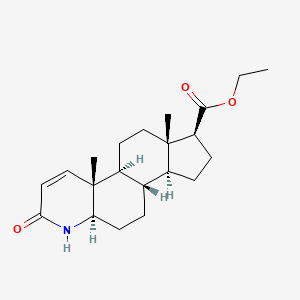

![molecular formula C22H30O2 B602012 (8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol CAS No. 176254-10-7](/img/structure/B602012.png)

(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol

Descripción general

Descripción

Norgestrel impurity

Aplicaciones Científicas De Investigación

Pharmaceutical Analysis

Levonorgestrel Impurity S plays a crucial role in pharmaceutical analysis . The development of extraction procedures focuses mainly on the optimization of active pharmaceutical ingredients. However, this may lead to low recovery values for impurities, which is a disadvantage for the development of stability-indicating methods to assess the expiration time of drugs in stability studies .

Extraction Optimization

A mixture experimental design was adopted to optimize the recovery of ethinylestradiol, levonorgestrel, and 32 impurities . Mixtures of acetonitrile (0 to 60%), methanol (0 to 60%), and water (40 to 80%) were used to extract the analytes from samples subjected to dry thermal degradation .

Stability Indication Method Development

The impurity plays a significant role in the development and validation of stability indicating HPLC method for quality evaluation of related substances/degradation in Levonorgestrel and Ethinyl Estradiol Tablets . The related substances method is not available in any literature for the combination of Levonorgestrel and Ethinyl Estradiol Tablets .

Robustness Evaluation

To evaluate robustness, small but deliberate variations were made in the analytical method parameters and sample (Levonorgestrel and Ethinyl Estradiol Tablets) spiked with known impurities were analyzed .

Reference Standard

Levonorgestrel EP Impurity S is supplied as a reference standard with COA and analytical data . It is used in the quality control laboratories to ensure the identity, purity, safety, efficacy, and performance of drug products .

Synthesis

The compound is also used in the synthesis of levonorgestrel impurity O . The invention provides a feasible preparation method for synthesizing the levonorgestrel impurity O .

Mecanismo De Acción

Target of Action

Levonorgestrel Impurity S, also known as Levonorgestrel, primarily targets the progesterone and androgen receptors . These receptors play a crucial role in the regulation of the menstrual cycle and pregnancy. By binding to these receptors, Levonorgestrel can influence the hormonal balance in the body .

Mode of Action

Levonorgestrel binds to the progesterone and androgen receptors, slowing the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus . This interaction results in changes in the hormonal environment, which can prevent ovulation and make the cervical mucus less hospitable to sperm .

Biochemical Pathways

The primary biochemical pathway affected by Levonorgestrel is the hypothalamic-pituitary-gonadal axis. By slowing the release of GnRH, Levonorgestrel reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), hormones that are essential for ovulation . This can prevent the maturation and release of the egg from the ovary, thereby preventing fertilization .

Pharmacokinetics

Levonorgestrel is absorbed immediately in the interstitial fluids when it is inserted as a subdermal implant . The maximum concentration of Levonorgestrel is attained within 2-3 days after insertion of the subdermal implant . After oral administration of a 0.75 mg dose, the maximum concentration is reached within an hour .

Result of Action

The primary result of Levonorgestrel’s action is the prevention of pregnancy. By inhibiting ovulation and altering the cervical mucus, Levonorgestrel makes it less likely for fertilization to occur .

Action Environment

The action of Levonorgestrel can be influenced by various environmental factors. For example, the presence of other medications can affect the absorption, distribution, metabolism, and excretion of Levonorgestrel. Additionally, individual factors such as age, health status, and genetic factors can also influence the efficacy and stability of Levonorgestrel .

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-4-21-12-10-18-17-9-7-16(24-3)14-15(17)6-8-19(18)20(21)11-13-22(21,23)5-2/h2,6,14,17-20,23H,4,7-13H2,1,3H3/t17-,18+,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDZOSISUWLMOH-ZCPXKWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=CC4=CCC3C1CCC2(C#C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176254-10-7 | |

| Record name | 13-Ethyl-3-methoxy-18,19-dinor-17alpha-pregna-3,5-dien-20-yn-17-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176254107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-ETHYL-3-METHOXY-18,19-DINOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H49UF3PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.